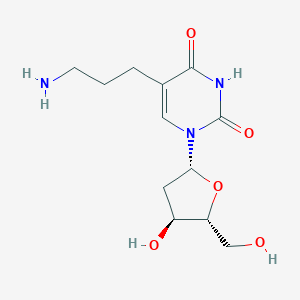
5-Apdu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminopropyl)-2’-deoxyuridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of 2’-deoxyuridine, where an aminopropyl group is attached to the fifth carbon of the uracil ring. This modification imparts distinct chemical and biological properties to the molecule, making it a valuable tool in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2’-deoxyuridine typically involves the modification of 2’-deoxyuridine through a series of chemical reactions. One common method includes the introduction of the aminopropyl group via nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Aminopropyl)-2’-deoxyuridine can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(3-Aminopropyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The aminopropyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to yield different amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminopropyl group can yield amine oxides, while substitution reactions can produce a variety of substituted nucleosides with different functional groups.
科学的研究の応用
5-(3-Aminopropyl)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is employed in studies involving DNA-protein interactions and the development of nucleic acid-based probes.
Industry: The compound is used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 5-(3-Aminopropyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The aminopropyl group can interact with various molecular targets, including enzymes involved in nucleic acid metabolism, thereby influencing cellular processes such as replication and transcription.
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: The parent compound without the aminopropyl modification.
5-Bromo-2’-deoxyuridine: A brominated derivative used in DNA labeling and cancer research.
5-Fluoro-2’-deoxyuridine: A fluorinated analog with applications in cancer therapy.
Uniqueness
5-(3-Aminopropyl)-2’-deoxyuridine is unique due to the presence of the aminopropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with molecular targets and enhances the compound’s utility in various research applications.
特性
CAS番号 |
118573-62-9 |
|---|---|
分子式 |
C12H19N3O5 |
分子量 |
285.3 g/mol |
IUPAC名 |
5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChIキー |
XSQLSBQNMAQBSL-IVZWLZJFSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Key on ui other cas no. |
118573-62-9 |
同義語 |
2'-deoxy-5-(3-aminopropyl)uridine 5-(3-aminopropyl)-2'-deoxyuridine 5-APDU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















